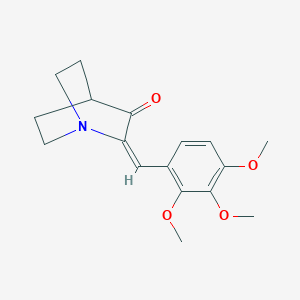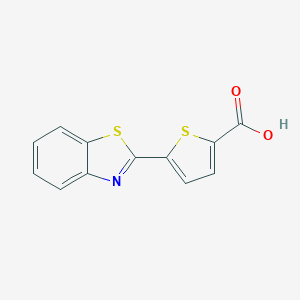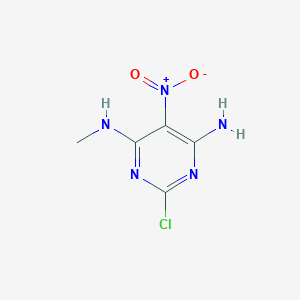
(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate” is a compound that is related to the class of rhodanine-3-acetic acid derivatives . These compounds are known for their versatile effects and many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
The synthesis of these types of compounds, such as “(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate”, is typically achieved through the Knoevenagel condensation reaction . The yields from this reaction are generally good, ranging from 54% to 71% .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered heterocyclic substituent . For some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis
These compounds show high thermal stability, demonstrated above 240 °C . They are characterized by one absorption and emission peak .Physical And Chemical Properties Analysis
The physical form of these compounds is solid . They have a molecular weight of 341.41 .科学的研究の応用
Fluorescent Probes for Bioimaging
This compound is part of a class of rhodanine-3-acetic acid derivatives that are being explored as fluorescent probes . These compounds can be used for bioimaging due to their ability to fluoresce under certain conditions. This application is particularly valuable in biological and medical research, where it can help in visualizing the location of specific cells or molecules within complex biological systems.
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in the development of various diabetic complications. The compound has been tested for its potential as an aldose reductase inhibitor . By inhibiting this enzyme, it could be used to prevent or treat complications arising from diabetes, such as cataracts and neuropathy.
Antimicrobial Activity
The antibacterial and antifungal properties of this compound make it a candidate for developing new antimicrobial agents . With antibiotic resistance on the rise, the discovery of new substances that can combat pathogenic microorganisms is of utmost importance.
Anticancer Activity
Compounds with a thiazolidinone core, like our compound of interest, have shown promise in anticancer studies . They can induce apoptosis in cancer cells and may inhibit cancer cell proliferation. This application is crucial in the ongoing search for more effective cancer treatments.
Nonlinear Optical Properties
A derivative of this compound has been studied for its nonlinear optical properties, which are essential for applications like optical computing and all-optical switching . These properties are due to the compound’s ability to interact with light in a non-linear manner, making it useful in advanced optical technologies.
Electro-Optical Applications
The growth of bulk size crystals of derivatives of this compound has been reported for potential electro-optical applications . These applications include modulating light based on an electric field, which is key in devices like liquid crystal displays and other optoelectronic devices.
特性
IUPAC Name |
ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZLYEMYBFHYLO-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)
![5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one](/img/structure/B381878.png)
![Pyridine, 2-[2-[(Z)-2-(aminocarbonothioyl)hydrazono]cyclohexyl]-](/img/structure/B381879.png)


![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)

![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)


![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)